Campneoside II

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

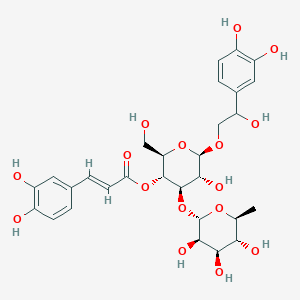

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O16/c1-12-22(37)23(38)24(39)29(42-12)45-27-25(40)28(41-11-19(35)14-4-6-16(32)18(34)9-14)43-20(10-30)26(27)44-21(36)7-3-13-2-5-15(31)17(33)8-13/h2-9,12,19-20,22-35,37-40H,10-11H2,1H3/b7-3+/t12-,19?,20+,22-,23+,24+,25+,26+,27+,28+,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAXWJHQKZRSEY-XHJPSFMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCC(C4=CC(=C(C=C4)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCC(C4=CC(=C(C=C4)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434020 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-4-O-[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

640.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95587-86-3 | |

| Record name | beta-hydroxy-acteoside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-4-O-[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of Campneoside II

This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, a phenylethanoid glycoside with notable therapeutic potential. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

Chemical and Physical Properties

This compound is a natural compound that has been isolated from various plant sources, including Paulownia tomentosa var. tomentosa wood, Clerodendron bungei, and Paulownia coreana leaves. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₉H₃₆O₁₆ | [1] |

| Molecular Weight | 640.59 g/mol | [1] |

| CAS Number | 95587-86-3 | [1] |

| Appearance | Solid powder at room temperature | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. May also dissolve in water and ethanol. | [1] |

Biological Activity and Quantitative Data

This compound exhibits significant biological activities, primarily as an anti-complement agent and an antioxidant.

This compound has demonstrated potent inhibitory effects on the classical pathway of the complement system. The complement system is a crucial component of the innate immune response, and its dysregulation is implicated in various inflammatory diseases. The inhibitory concentration (IC₅₀) of this compound on the classical complement pathway is detailed in the table below.

| Biological Activity | IC₅₀ Value (µM) | Positive Controls | Reference(s) |

| Anti-complement Activity (Classical Pathway) | < 74 | Tiliroside (104 µM), Rosmarinic acid (182 µM) | [1] |

This compound also possesses antioxidant properties, which have been evaluated through its ability to inhibit the oxidation of human low-density lipoprotein (LDL).

| Biological Activity | IC₅₀ Value (µM) | Reference(s) |

| Antioxidant (Inhibition of LDL oxidation) | 1.15 ± 0.04 |

Experimental Protocols

This section details the methodologies employed for the isolation, structural elucidation, and biological activity assessment of this compound.

The isolation and structural characterization of this compound from Paulownia tomentosa var. tomentosa wood involved a multi-step process.

Workflow for Isolation and Structural Elucidation of this compound

References

An In-depth Technical Guide to the Isolation of Campneoside II from Paulownia tomentosa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of Campneoside II, a phenylethanoid glycoside, from the plant Paulownia tomentosa. This document details the necessary experimental protocols, presents quantitative data from various studies, and visualizes key processes and biological pathways.

Introduction

Paulownia tomentosa, commonly known as the empress or foxglove tree, is a species of flowering plant in the family Paulowniaceae. It is a rich source of various bioactive secondary metabolites, including flavonoids, phenolic acids, and phenylethanoid glycosides. Among these, this compound has garnered significant interest due to its notable biological activities, including anti-complement, antioxidant, and neuroprotective effects.[1][2] This guide serves as a technical resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development who are interested in the isolation and study of this compound.

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Paulownia tomentosa typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established research.

1. Plant Material Collection and Preparation:

-

Plant Part: Bark, wood, or fruits of Paulownia tomentosa can be used.[1][2] The bark is a commonly cited source.

-

Preparation: The collected plant material should be air-dried in the shade and then ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

-

Solvent: 95% aqueous ethanol (EtOH) or 70% aqueous acetone are effective extraction solvents.[2]

-

Procedure:

-

Macerate the powdered plant material in the chosen solvent at room temperature. A typical ratio is 1:10 (w/v) of plant material to solvent.

-

The extraction is often repeated multiple times (e.g., 3-5 times) with fresh solvent to ensure exhaustive extraction.

-

Combine the extracts and filter to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the organic solvent, yielding a crude extract.

-

3. Fractionation (Liquid-Liquid Partitioning):

-

Purpose: To separate compounds based on their polarity.

-

Procedure:

-

Suspend the crude extract in water.

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity. A common sequence is:

-

n-hexane (to remove non-polar compounds like fats and waxes)

-

Ethyl acetate (EtOAc) (to extract medium-polarity compounds, including many phenylethanoid glycosides)

-

n-butanol (n-BuOH) (to extract more polar glycosides)

-

-

Collect each solvent fraction and evaporate the solvent to dryness. This compound is typically found in the ethyl acetate and/or n-butanol fractions.[3][4]

-

4. Chromatographic Purification:

-

Purpose: To isolate pure this compound from the enriched fractions.

-

Column Chromatography:

-

Silica Gel Column Chromatography:

-

The EtOAc or n-BuOH fraction is applied to a silica gel column.

-

Elution is performed with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform-methanol) and gradually increasing the polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Sephadex LH-20 Column Chromatography:

-

Fractions containing this compound are further purified on a Sephadex LH-20 column.

-

Elution is typically carried out with methanol or a methanol-water mixture. This step is effective for separating phenolic compounds.

-

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification to achieve high purity, Prep-HPLC with a reversed-phase column (e.g., C18) is often employed.

-

A gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid), is used as the mobile phase.

-

5. Structure Elucidation:

-

The structure and purity of the isolated this compound are confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).

Data Presentation

Table 1: Yields of Different Fractions from Paulownia tomentosa Bark Extraction

| Fraction | Yield (%) from Crude Extract | Reference |

| n-hexane soluble | 0.12 | [5] |

| Methylene chloride soluble | 0.10 | [5] |

| Ethyl acetate soluble | 0.79 | [5] |

| n-butanol soluble | 1.01 | [5] |

| Water soluble | 6.28 | [5] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Data not fully available in the searched literature. Characterization is typically done by comparing with known standards and 2D NMR techniques. | |

| ¹³C NMR | Data not fully available in the searched literature. Key signals would be expected for the phenylethanoid and glycosidic moieties. | |

| Mass Spec. | Molecular Formula: C₃₀H₃₈O₁₆. Molecular Weight: 654.6 g/mol . | [6] |

Table 3: Biological Activity of this compound

| Activity | Assay | Result (IC₅₀) | Reference |

| Anti-complement | Classical Pathway Inhibition | 58 µM | [1] |

| Antioxidant | DPPH Radical Scavenging | Not explicitly quantified for pure compound in searched literature. | |

| Neuroprotection | Inhibition of H₂O₂-induced apoptosis in PC12 cells | Not explicitly quantified for pure compound in searched literature. |

Visualizations

Below are diagrams illustrating the experimental workflow and biological signaling pathways associated with this compound.

Caption: Experimental workflow for the isolation of this compound.

Caption: Antioxidant and neuroprotective signaling pathway of this compound.

Caption: Anti-complement activity of this compound via the classical pathway.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Studies on the phenylethanoid glycosides with anti-complement activity from Paulownia tomentosa var. tomentosa wood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Progress and Trends of Phenylethanoid Glycoside Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Profiling and Tyrosinase Inhibition Mechanism of Phenylethanoid Glycosides from Corallodiscus flabellatus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Complement cascade and its inhibitors | Abcam [abcam.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Campneoside II, a phenylethanoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. This technical guide provides an in-depth overview of the natural sources of this compound and its related compounds, detailed methodologies for their extraction and isolation, and an exploration of their biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Quantitative Analysis

This compound and its structural analogues are predominantly found in various medicinal plants. The concentration of these compounds can vary significantly depending on the plant species, the specific part of the plant used, and the processing methods employed. The following tables summarize the quantitative data available from scientific literature on the presence of this compound and related phenylpropanoid glycosides in different natural sources.

Table 1: Quantitative Data for this compound in Various Plant Sources

| Plant Species | Plant Part | Extraction Method | Compound | Yield/Concentration | Reference |

| Paulownia tomentosa var. tomentosa | Bark | 95% Ethanol extraction followed by liquid-liquid partitioning and column chromatography | This compound | 70.6 mg from 3.61 kg dried bark (EtOAc fraction) | [1] |

| Cistanche deserticola | - | UPLC-Q-TOF-MS | This compound | Decreases after processing | [2] |

| Paulownia hybrid ('Pao Tong Zai' × P. fortunei) | Leaf Lamina | Not specified | Campneoside isomer | Present | [3] |

| Paulownia hybrid ('Pao Tong Zai' × P. fortunei) | Leaf Twigs | Not specified | Campneoside isomer | Present | [3] |

Table 2: Quantitative Data for Related Phenylpropanoid Glycosides in Various Plant Sources

| Plant Species | Plant Part | Extraction Method | Compound | Yield/Concentration | Reference |

| Paulownia tomentosa var. tomentosa | Bark | 95% Ethanol extraction, liquid-liquid partitioning, column chromatography | Isothis compound | Not specified | [1] |

| Paulownia tomentosa var. tomentosa | Bark | 95% Ethanol extraction, liquid-liquid partitioning, column chromatography | Acteoside (Verbascoside) | Not specified | [1] |

| Paulownia hybrid ('Pao Tong Zai' × P. fortunei) | Leaf Lamina | Not specified | Acteoside | 21.15 mg/g DM | [3] |

| Cistanche deserticola | - | UPLC-PDA | Acteoside | Varies by plant part (highest in stems) | [4] |

| Cistanche deserticola | - | UPLC-PDA | Echinacoside | Varies by plant part (highest in stems) | [4] |

Experimental Protocols

The extraction and isolation of this compound and related phenylpropanoid glycosides typically involve solvent extraction followed by various chromatographic techniques. Below are detailed methodologies adapted from published studies.

Protocol 1: Extraction and Isolation from Paulownia tomentosa var. tomentosa Bark[1]

1. Plant Material Preparation:

-

Air-dry the bark of Paulownia tomentosa var. tomentosa.

-

Grind the dried bark into a fine powder (e.g., using a Wiley mill to pass through a 40-mesh sieve).

2. Extraction:

-

Macerate the powdered bark (3.61 kg) with 95% ethanol (v/v) at room temperature for 5 days. Repeat the extraction five times with fresh solvent.

-

Combine the ethanol extracts and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Liquid-Liquid Partitioning:

-

Suspend the crude extract in distilled water.

-

Sequentially partition the aqueous suspension with solvents of increasing polarity: n-hexane, dichloromethane, ethyl acetate, and n-butanol.

-

Concentrate each fraction to dryness.

4. Isolation by Column Chromatography:

-

Subject the ethyl acetate fraction (which contains this compound) to column chromatography on Sephadex LH-20.

-

Elute the column with a gradient of methanol-water and ethanol-hexane to separate the compounds.

-

Monitor the fractions by Thin Layer Chromatography (TLC).

-

Further purify the fractions containing this compound by repeated column chromatography until a pure compound is obtained (70.6 mg of this compound).

Protocol 2: General Method for Quantitative Analysis of Phenylpropanoid Glycosides by HPLC[5][6]

1. Standard and Sample Preparation:

-

Prepare standard solutions of this compound and related compounds (e.g., acteoside, echinacoside) of known concentrations in methanol.

-

Prepare extracts of the plant material using a suitable solvent (e.g., methanol or 70% ethanol) and extraction technique (e.g., ultrasonication or maceration).

-

Filter the extracts through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). The specific gradient will depend on the compounds being analyzed but a typical gradient might be: 0-5 min, 10-20% A; 5-20 min, 20-40% A; 20-25 min, 40-10% A.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 330 nm.

-

Injection Volume: 10-20 µL.

3. Quantification:

-

Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Quantify the amount of each compound in the plant extracts by comparing their peak areas to the calibration curve.

Biological Activities and Signaling Pathways

Phenylpropanoid glycosides, including this compound, exhibit a range of biological activities, with anti-inflammatory and neuroprotective effects being the most prominent. While the specific signaling pathways for this compound are still under investigation, studies on structurally similar compounds like acteoside and isothis compound provide valuable insights into its potential mechanisms of action.

Anti-Inflammatory Effects

The anti-inflammatory properties of phenylpropanoid glycosides are often attributed to their ability to modulate key inflammatory signaling pathways. Acteoside, a closely related compound, has been shown to inhibit the NF-κB (Nuclear Factor-kappa B) signaling pathway .[5][6][7] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB pathway by compounds like acteoside leads to a reduction in the production of these inflammatory mediators.

Another important pathway implicated in inflammation is the MAPK (Mitogen-Activated Protein Kinase) signaling pathway .[8][9][10] This pathway is involved in cellular responses to a variety of stimuli, including stress and inflammation. Acteoside has been found to inhibit the phosphorylation of key MAPK proteins such as p38, thereby suppressing the inflammatory response.[5]

Neuroprotective Effects

The neuroprotective effects of phenylpropanoid glycosides are largely linked to their potent antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival. Isothis compound has demonstrated neuroprotective effects against oxidative stress-induced cell death in PC12 cells.[11] This protection is associated with a reduction in reactive oxygen species (ROS) and an increase in the activity of antioxidant enzymes.

Furthermore, these compounds may exert their neuroprotective effects by modulating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway .[12][13] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway can enhance the cellular defense against oxidative stress, a key factor in neurodegenerative diseases. The neuroprotective effects of flavonoids, which share structural similarities with the phenylpropanoid part of these glycosides, have also been linked to the modulation of survival signaling pathways such as the PI3K/Akt pathway .[14]

Visualizations

Experimental Workflow

Caption: General workflow for the extraction and isolation of this compound.

Hypothesized Signaling Pathway

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Conclusion

This compound and its related phenylpropanoid glycosides represent a promising class of natural products with significant therapeutic potential. This guide has provided a comprehensive overview of their natural sources, methods for their extraction and analysis, and insights into their biological activities. Further research is warranted to fully elucidate the specific mechanisms of action of this compound and to explore its potential for development into novel therapeutic agents for inflammatory and neurodegenerative disorders. The detailed protocols and compiled data herein aim to facilitate and inspire future investigations in this exciting field of natural product science.

References

- 1. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 2. Chemical profiles and metabolite study of raw and processed Cistanche deserticola in rats by UPLC-Q-TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effect of Different Concentrations of Total Polyphenols from Paulownia Hybrid Leaves on Ruminal Fermentation, Methane Production and Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of the Chemical Profiles and Antioxidant Activities of Different Parts of Cultivated Cistanche deserticola Using Ultra Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry and a 1,1-Diphenyl-2-picrylhydrazyl-Based Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unraveling the Dual Anti-Inflammatory and Antioxidant Mechanisms of Acteoside: Computational Insights and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antioxidant properties and neuroprotective effects of isothis compound on hydrogen peroxide-induced oxidative injury in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting Nrf2 and NF-κB Signaling Pathways in Cancer Prevention: The Role of Apple Phytochemicals [mdpi.com]

- 14. mdpi.com [mdpi.com]

Biosynthesis pathway of phenylethanoid glycosides

An In-depth Technical Guide to the Biosynthesis Pathway of Phenylethanoid Glycosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylethanoid glycosides (PhGs) are a significant class of water-soluble natural products, predominantly found in medicinal plants.[1][2][3] These compounds are characterized by a C6-C2 phenylethanoid aglycone backbone attached to a sugar moiety, often further decorated with acyl and additional sugar groups.[2] Prominent members of this class, such as acteoside (verbascoside) and echinacoside, have garnered substantial interest from the scientific and pharmaceutical communities due to their wide range of pharmacological activities, including neuroprotective, antioxidant, anti-inflammatory, and antimicrobial properties.[3][4] This guide provides a comprehensive overview of the PhG biosynthesis pathway, focusing on the core enzymatic steps, intermediates, and regulatory aspects. It is intended to serve as a technical resource for researchers and professionals involved in natural product chemistry, drug discovery, and metabolic engineering.

Core Biosynthesis Pathway

The biosynthesis of PhGs is a complex process that draws precursors from both the shikimate and phenylpropanoid pathways. The pathway can be broadly divided into three key stages: 1) formation of the phenylethanoid aglycone (hydroxytyrosol or tyrosol), 2) synthesis of the phenylpropanoid acyl donor (e.g., caffeoyl-CoA), and 3) sequential glycosylation and acylation steps to assemble the final PhG structure.

The biosynthesis of the caffeoyl moiety of acteoside originates from phenylalanine through the phenylpropanoid pathway, involving intermediates like cinnamic and p-coumaric acids.[2] The hydroxytyrosol moiety is synthesized from tyrosine via intermediates such as tyramine and dopamine.[2] While the initial steps of the phenylpropanoid pathway are well-characterized, many intermediates and enzymes in the latter stages of PhG biosynthesis are still under investigation.[5]

Key Enzymes and Intermediates

The following table summarizes the key enzymes involved in the biosynthesis of acteoside, a representative PhG.

| Enzyme | Abbreviation | Function |

| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the deamination of L-phenylalanine to cinnamic acid.[6] |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylates cinnamic acid to produce p-coumaric acid.[6] |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[6] |

| Tyrosine Decarboxylase | TyrDC | Decarboxylates tyrosine to produce tyramine.[2] |

| Copper-containing Amine Oxidase | CuAO | Implicated in the conversion of tyramine to dopamine, although its precise role is not fully confirmed.[2] |

| Polyphenol Oxidase | PPO | Can hydroxylate various monophenolic substrates to form catechol-containing intermediates.[7] |

| UDP-Glycosyltransferase | UGT | Transfers sugar moieties (e.g., glucose, rhamnose) from UDP-sugars to acceptor molecules.[2] |

| Acyltransferase | AT | Transfers an acyl group (e.g., caffeoyl) from an acyl-CoA donor to a sugar moiety of the glycoside.[2][4] |

| Cytochrome P450 Hydroxylase (CYP98) | OBH | Catalyzes the meta-hydroxylation of the p-coumaroyl and tyrosol moieties of osmanthuside B.[4][8] |

Quantitative Data

The heterologous production of PhGs in microbial systems has provided quantitative data on the efficiency of the biosynthetic pathway. For instance, engineered Saccharomyces cerevisiae has been used to produce significant titers of verbascoside and echinacoside from glucose.

| Product | Host Organism | Titer (mg/L) in Fed-Batch Fermentation | Reference |

| Verbascoside | Saccharomyces cerevisiae | 4497.9 ± 285.2 | [9] |

| Echinacoside | Saccharomyces cerevisiae | 3617.4 ± 117.4 | [9] |

| Osmanthuside B | Saccharomyces cerevisiae | 320.6 ± 59.3 | [9] |

| Verbascoside | Saccharomyces cerevisiae | 230.6 ± 11.8 | [9] |

| Echinacoside | Saccharomyces cerevisiae | 184.2 ± 11.2 | [9] |

Experimental Protocols

The elucidation of the PhG biosynthetic pathway has relied on a combination of classical biochemical techniques and modern molecular biology approaches.

Enzyme Assays

In vitro enzymatic assays are crucial for characterizing the function of candidate enzymes identified through transcriptome mining. A typical protocol involves:

-

Cloning and Expression: The gene encoding the putative enzyme is cloned into an expression vector and expressed in a heterologous host, such as E. coli or yeast.

-

Protein Purification: The recombinant protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Reaction Mixture: The purified enzyme is incubated with the putative substrate(s) and any necessary co-factors (e.g., UDP-sugar for UGTs, acyl-CoA for ATs) in a suitable buffer at an optimal temperature and pH.

-

Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity and quantity of the product.

Heterologous Production

The functional characterization of biosynthetic pathways can be achieved by reconstituting the pathway in a heterologous host.

-

Strain Engineering: Genes encoding the enzymes of the pathway are introduced into a suitable host organism, such as Saccharomyces cerevisiae.[9] This may involve chromosomal integration or plasmid-based expression.

-

Culture and Induction: The engineered strain is cultured under conditions that promote growth and induce the expression of the biosynthetic genes.

-

Metabolite Extraction and Analysis: The culture broth and/or cell lysate are extracted, and the production of the target PhG is quantified using HPLC or LC-MS.

Visualizations

Biosynthesis Pathway of Acteoside (Verbascoside)

Caption: Proposed biosynthetic pathway of acteoside (verbascoside).

Experimental Workflow for Enzyme Characterization

Caption: A typical workflow for the functional characterization of biosynthetic enzymes.

References

- 1. Distribution, Biosynthesis, and Engineering Biology of Phenylethanoid Glycosides in order Lamiales. [jstage.jst.go.jp]

- 2. Distribution, biosynthesis, and synthetic biology of phenylethanoid glycosides in the order Lamiales - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Complete biosynthesis of the phenylethanoid glycoside verbascoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. High-level sustainable production of complex phenylethanoid glycosides from glucose through engineered yeast cell factories - PubMed [pubmed.ncbi.nlm.nih.gov]

Campneoside II: A Technical Overview of its Molecular Characteristics and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Campneoside II, a phenylpropanoid glycoside, has garnered interest in the scientific community for its notable biological activities. Isolated from Paulownia tomentosa, this natural compound has demonstrated significant potential, particularly in modulating the complement system. This technical guide provides a comprehensive overview of this compound, detailing its molecular structure, physicochemical properties, and known biological functions, with a focus on its anti-complement and antioxidant effects. The information presented herein is intended to support further research and development efforts in the fields of pharmacology and medicinal chemistry.

Molecular Structure and Physicochemical Properties

This compound is a complex glycoside with the molecular formula C29H36O16 and a molecular weight of approximately 640.59 g/mol . Its chemical structure is characterized by a central glucose moiety linked to a rhamnose sugar and two substituted phenylethanoid groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 95587-86-3 | [1][2] |

| Molecular Formula | C29H36O16 | [1][2] |

| Molecular Weight | 640.59 g/mol | [2] |

| Appearance | Powder | [3] |

| Source | Paulownia tomentosa | [4][5] |

Below is a 2D representation of the molecular structure of this compound.

Figure 1. 2D Molecular Structure of this compound.

Biological Activity

Research has highlighted two primary areas of biological activity for this compound: anti-complement and antioxidant effects.

Anti-complement Activity

This compound has been reported to exhibit "excellent anti-complement activity".[4] The complement system is a crucial component of the innate immune system, and its dysregulation is implicated in various inflammatory and autoimmune diseases. The ability of this compound to inhibit this cascade suggests its potential as a therapeutic agent for complement-mediated pathologies. However, specific details regarding the mechanism of action, including the specific complement pathway (classical, lectin, or alternative) that is inhibited, and the molecular targets of this compound, require further investigation. Quantitative data, such as IC50 values, for its anti-complement activity are not yet widely available in the public domain.

Antioxidant Activity

In addition to its effects on the complement system, this compound has demonstrated significant antioxidant properties.[6][7] Antioxidants play a vital role in mitigating oxidative stress, a condition linked to numerous chronic diseases. The antioxidant capacity of this compound is likely attributable to its phenolic moieties, which can scavenge free radicals.

Experimental Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6][7]

Mass Spectrometry

Experimental Protocols

Isolation of this compound from Paulownia tomentosa

The following is a generalized workflow for the isolation of this compound from the bark of Paulownia tomentosa, based on published methods for the extraction of phenolic compounds from this source.[5][7]

References

- 1. Activity-guided screening of the antioxidants from Paulownia tomentosa var. tomentosa bark :: BioResources [bioresources.cnr.ncsu.edu]

- 2. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. scielo.br [scielo.br]

- 7. english.gyig.cas.cn [english.gyig.cas.cn]

- 8. Campneoside | C30H38O16 | CID 5315651 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of Campneoside II: A Spectroscopic Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data essential for the identification and characterization of Campneoside II, a phenylpropanoid glycoside. The document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a comprehensive resource of its structural elucidation.

Summary of Spectroscopic Data

The structural confirmation of this compound relies on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry provides the elemental composition, while a full suite of one- and two-dimensional NMR experiments elucidates the precise connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the molecular formula of this compound.

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula |

| Positive | [M+Na]⁺ | C₂₉H₃₆O₁₆Na |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data provide a detailed map of the hydrogen and carbon environments within the this compound molecule. The assignments are confirmed through two-dimensional NMR techniques such as COSY, HSQC, and HMBC, which reveal proton-proton couplings, direct carbon-proton correlations, and long-range carbon-proton correlations, respectively.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aglycone | |||

| 2 | 6.78 | d | 8.0 |

| 5 | 6.67 | d | 8.0 |

| 6 | 6.58 | s | |

| 7 | 4.88 | t | 7.5 |

| 8 | 2.95 | t | 7.5 |

| Caffeoyl Moiety | |||

| 2' | 6.95 | d | 8.0 |

| 5' | 6.75 | d | 8.0 |

| 6' | 6.85 | s | |

| 7' (α) | 7.58 | d | 16.0 |

| 8' (β) | 6.28 | d | 16.0 |

| Glucose Moiety | |||

| 1'' | 4.38 | d | 7.8 |

| 2'' | 3.45 | m | |

| 3'' | 3.65 | m | |

| 4'' | 4.85 | t | 9.5 |

| 5'' | 3.60 | m | |

| 6''a | 4.45 | dd | 12.0, 2.0 |

| 6''b | 4.30 | dd | 12.0, 6.0 |

| Rhamnose Moiety | |||

| 1''' | 5.15 | d | 1.5 |

| 2''' | 3.95 | m | |

| 3''' | 3.75 | m | |

| 4''' | 3.40 | t | 9.5 |

| 5''' | 3.55 | m | |

| 6''' | 1.10 | d | 6.2 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) |

| Aglycone | |

| 1 | 131.5 |

| 2 | 116.5 |

| 3 | 146.0 |

| 4 | 144.8 |

| 5 | 117.2 |

| 6 | 121.5 |

| 7 | 72.0 |

| 8 | 36.5 |

| Caffeoyl Moiety | |

| 1' | 127.8 |

| 2' | 115.2 |

| 3' | 146.8 |

| 4' | 149.5 |

| 5' | 116.2 |

| 6' | 123.0 |

| 7' (α) | 148.0 |

| 8' (β) | 114.8 |

| 9' (C=O) | 168.5 |

| Glucose Moiety | |

| 1'' | 104.5 |

| 2'' | 76.0 |

| 3'' | 81.5 |

| 4'' | 71.0 |

| 5'' | 76.5 |

| 6'' | 64.8 |

| Rhamnose Moiety | |

| 1''' | 103.0 |

| 2''' | 72.2 |

| 3''' | 72.5 |

| 4''' | 74.0 |

| 5''' | 70.5 |

| 6''' | 18.5 |

Experimental Protocols

Isolation of this compound

The isolation of this compound is typically performed from the wood or bark of Paulownia tomentosa.[1][2] The general procedure involves the following steps:

-

Extraction: The air-dried and powdered plant material is extracted with a polar solvent, such as aqueous ethanol or methanol, at room temperature.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound is typically enriched in the n-butanol fraction.

-

Chromatography: The n-butanol fraction is subjected to repeated column chromatography on various stationary phases, including silica gel and Sephadex LH-20, to purify this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra, along with 2D NMR experiments (COSY, HSQC, HMBC), are recorded on a spectrometer operating at a frequency of 500 MHz or higher. Deuterated methanol (CD₃OD) is commonly used as the solvent.

-

Mass Spectrometry: High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Logical Workflow for Spectroscopic Identification

The process of identifying this compound using spectroscopic data follows a logical progression, starting from the initial extraction to the final structural confirmation.

References

Preliminary Anti-Complement Activity of Campneoside II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary anti-complement activity of Campneoside II, a phenylethanoid glycoside. The information presented herein is intended to support further research and development of this compound as a potential modulator of the complement system.

Introduction

The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the inflammatory response. However, dysregulation of the complement cascade is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases. Consequently, the identification of novel complement inhibitors is an area of significant therapeutic interest. This compound, a natural compound isolated from Paulownia tomentosa var. tomentosa wood, has demonstrated noteworthy anti-complement activity in vitro, suggesting its potential as a lead compound for the development of new anti-inflammatory agents.[1][2]

Quantitative Data on Anti-Complement Activity

The inhibitory effect of this compound on the classical pathway of the complement system was evaluated and compared with other related phenylethanoid glycosides and known inhibitors. The 50% inhibitory concentration (IC50) values are summarized in the table below.

| Compound | IC50 (μM)[1][2][3] |

| This compound | 58 |

| Isoilicifolioside A | 63 |

| Isothis compound | 67 |

| Ilicifolioside A | 74 |

| Tiliroside (Positive Control) | 104 |

| Rosmarinic Acid (Positive Control) | 182 |

Data presented as the mean of three independent replicates.

Experimental Protocol: Hemolytic Assay for Classical Pathway Activity

The anti-complement activity of this compound was determined using a hemolytic assay that measures the lysis of sensitized sheep red blood cells (erythrocytes) upon activation of the classical complement pathway.[3]

3.1. Materials and Reagents:

-

Normal Human Serum (as a source of complement)

-

Gelatin Veronal Buffer (GVB²⁺)

-

Sensitized Sheep Red Blood Cells

-

This compound (and other test compounds) dissolved in Dimethyl Sulfoxide (DMSO)

-

Tiliroside and Rosmarinic Acid (as positive controls)

-

UV Spectrometer

3.2. Assay Procedure:

-

A diluted solution of normal human serum (80 μl) was mixed with GVB²⁺ (80 μl) in the presence or absence of the test compounds.[3]

-

The mixture was pre-incubated at 37°C for 30 minutes to allow for the interaction between the test compound and complement proteins.[3]

-

Sensitized sheep red blood cells (40 μl) were then added to the mixture.[3]

-

The reaction mixture was incubated for a second time under the same conditions (37°C for 30 minutes) to allow for complement-mediated hemolysis.[3]

-

Following incubation, the mixture was centrifuged at 1500 rpm at 4°C to pellet the intact erythrocytes.[3]

-

The absorbance of the supernatant (100 μl), which contains hemoglobin released from lysed cells, was measured at 450 nm using a UV spectrometer.[3]

-

The anti-complement activity was expressed as the 50% inhibitory concentration (IC50) value, calculated from the reduction in complement-dependent hemolysis compared to the control.[3]

Visualizations

Experimental Workflow

References

Phenylethanoid Glycosides from Clerodendrum bungei: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of phenylethanoid glycosides (PhGs) isolated from Clerodendrum bungei. It is intended for researchers, scientists, and drug development professionals interested in the chemical constituents and therapeutic potential of this plant species. This document consolidates quantitative data, details experimental protocols, and visualizes relevant workflows and pathways to facilitate further research and development.

Introduction

Clerodendrum bungei, a member of the Lamiaceae family, is a plant with a history of use in traditional medicine for treating various ailments, including hypertension, inflammation, and cancer.[1][2] Modern phytochemical investigations have revealed that a significant portion of its bioactive constituents are phenylethanoid glycosides.[2][3] These compounds, characterized by a hydroxyphenylethyl aglycone linked to one or more sugar moieties, have demonstrated a range of biological activities, including cytotoxic, enzyme inhibitory, and antiproliferative effects.[4][5][6] This guide focuses on the PhGs identified in C. bungei, presenting a detailed summary of their chemical diversity and biological activities.

Phenylethanoid Glycosides Identified in Clerodendrum bungei

Numerous PhGs have been isolated and identified from the roots and leaves of C. bungei. These include both novel compounds, apparently unique to this species, and several known PhGs that are also found in other medicinal plants. A consolidated list of these compounds is presented below.

Table 1: Phenylethanoid Glycosides Isolated from Clerodendrum bungei

| Compound Name | Part of Plant | Reference |

| Acteoside (Verbascoside) | Roots, Leaves | [4][5] |

| Isoacteoside | Roots, Leaves | [4][5] |

| Leucosceptoside A | Roots | [4] |

| Bunginoside A | Roots | [4] |

| 3″,4″-di-O-acetylmartynoside | Roots | [4] |

| Clerodendronoside | Not Specified | [5] |

| Cistanoside C | Not Specified | [5] |

| Jionoside C | Not Specified | [5] |

| Cistanoside D | Not Specified | [5] |

| Campneoside I | Not Specified | [5] |

| Campneoside II | Not Specified | [5] |

| Cistanoside F | Not Specified | [5] |

| 2-phenylethyl 3-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside | Roots | [7] |

Quantitative Bioactivity Data

The isolated PhGs from C. bungei have been evaluated for various biological activities. The following tables summarize the quantitative data from these assays, providing a basis for comparison and further investigation.

Cytotoxic and Antiproliferative Activity

Several PhGs have demonstrated inhibitory effects against cancer cell lines.

Table 2: Cytotoxic and Antiproliferative Activities of Phenylethanoid Glycosides from C. bungei

| Compound | Cell Line | Assay | Activity (IC₅₀ / GI₅₀) | Reference |

| 2-phenylethyl 3-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside | HeLa (human cervical carcinoma) | Cytotoxicity | 3.5 - 8.7 µM | [7] |

| Acteoside | B16F10 (murine melanoma) | Antiproliferative | 8 µM | |

| Isoacteoside | B16F10 (murine melanoma) | Antiproliferative | 8 µM |

Note: The range for the new phenylethanoid glycoside is reported for a group of new compounds from the same study.

Enzyme Inhibitory Activity

A notable therapeutic potential of C. bungei PhGs lies in their ability to inhibit enzymes such as α-glucosidase, which is relevant to the management of diabetes.

Table 3: α-Glucosidase Inhibitory Activity of Phenylethanoid Glycosides from C. bungei

| Compound/Fraction | Activity (IC₅₀) | Reference |

| Verbascoside (Acteoside) | 0.5 mM | [6] |

| Leucosceptoside A | 0.7 mM | [6] |

| Isoacteoside | 0.1 mM | [6] |

| Ethyl Acetate Fraction | 114.89 µg/mL |

Experimental Protocols

This section details the methodologies employed for the isolation, purification, and biological evaluation of PhGs from C. bungei, as cited in the literature.

General Isolation and Purification Workflow

The isolation of PhGs from C. bungei typically involves a multi-step chromatographic process. The general workflow is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. acgpubs.org [acgpubs.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Antiproliferative constituents in the plants 7. Leaves of Clerodendron bungei and leaves and bark of C. trichotomum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diterpenoids and phenylethanoid glycosides from the roots of Clerodendrum bungei and their inhibitory effects against angiotensin converting enzyme and α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biologically Active Diterpenoids in the Clerodendrum Genus—A Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for In Vitro Anti-inflammatory Assay of Campneoside II

For Researchers, Scientists, and Drug Development Professionals

Introduction

Campneoside II is a phenylethanoid glycoside that has been identified in several plant species and is investigated for its various potential pharmacological activities. This document provides a detailed protocol for assessing the in vitro anti-inflammatory effects of this compound. The primary model utilized is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line, a well-established system for studying inflammatory responses. This protocol outlines methods to quantify key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, it describes the investigation of the underlying molecular mechanisms by examining the effects of this compound on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways through western blotting.

Experimental Protocols

Cell Culture and Maintenance

RAW 264.7 murine macrophage cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

To determine the non-toxic concentration range of this compound, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Measurement of Nitric Oxide (NO) Production

The anti-inflammatory effect of this compound on NO production is assessed using the Griess reagent.

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measure the absorbance at 540 nm. A sodium nitrite standard curve is used to quantify nitrite concentrations.

Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6)

The levels of TNF-α and IL-6 in the cell culture supernatant are measured using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Seed RAW 264.7 cells and treat with this compound and LPS as described in the NO production assay.

-

Collect the cell culture supernatant.

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

-

Measure the absorbance at 450 nm.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

To investigate the mechanism of action, the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK pathways is analyzed by western blotting.

-

Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours.

-

Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

-

Lyse the cells and determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phospho-p65, p65, phospho-ERK1/2, ERK1/2, phospho-p38, p38, phospho-JNK, JNK, and β-actin.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation

Quantitative data for the effects of this compound on cell viability, NO production, and pro-inflammatory cytokine secretion should be summarized in the following tables. The data presented here are illustrative examples and should be replaced with experimental results.

Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages

| Concentration (µM) | Cell Viability (%) |

| Control | 100 ± 5.2 |

| 1 | 98.7 ± 4.8 |

| 5 | 97.1 ± 5.1 |

| 10 | 96.5 ± 4.9 |

| 25 | 95.3 ± 5.3 |

| 50 | 94.8 ± 4.7 |

| 100 | 93.2 ± 5.0 |

Table 2: Inhibitory Effect of this compound on LPS-Induced NO, TNF-α, and IL-6 Production in RAW 264.7 Macrophages

| Treatment | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | 2.1 ± 0.3 | 50.2 ± 8.7 | 35.4 ± 6.1 |

| LPS (1 µg/mL) | 45.8 ± 3.9 | 1250.6 ± 110.2 | 980.1 ± 85.7 |

| LPS + this compound (10 µM) | 30.5 ± 2.8 | 850.4 ± 75.3 | 650.9 ± 58.2 |

| LPS + this compound (25 µM) | 20.1 ± 1.9 | 550.7 ± 48.9 | 420.3 ± 37.5 |

| LPS + this compound (50 µM) | 12.4 ± 1.1 | 300.1 ± 26.8 | 210.6 ± 19.3 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for in vitro anti-inflammatory assay of this compound.

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound in inhibiting LPS-induced inflammation.

Application Notes: Neuroprotective Effects of Campneoside II in PC12 Cells

Introduction

Campneoside II, a phenylethanoid glycoside, has demonstrated significant potential as a neuroprotective agent. Oxidative stress is a major contributor to cellular damage in a variety of neurodegenerative disorders.[1] The use of agents that can mitigate reactive oxygen species (ROS) mediated injury is a key strategy in the development of novel therapeutics.[1] PC12 cells, derived from a rat pheochromocytoma, are a widely utilized in vitro model for neuroprotective studies as they share neuronal characteristics and are susceptible to oxidative stress-induced apoptosis.[2][3] These notes detail the effects of this compound on hydrogen peroxide (H₂O₂)-induced oxidative stress in PC12 cells, summarizing its protective mechanisms and providing detailed protocols for experimental validation.

Mechanism of Action

This compound exerts its neuroprotective effects primarily through its potent antioxidant and anti-apoptotic properties.[1] In the presence of oxidative stressors like H₂O₂, PC12 cells undergo a cascade of events leading to cell death, including the overproduction of intracellular ROS, lipid peroxidation (measured by malondialdehyde - MDA levels), and the initiation of the mitochondrial apoptosis pathway.[1][4][5]

This compound intervenes by:

-

Scavenging Free Radicals: It directly scavenges free radicals, significantly reducing the levels of intracellular ROS.[1]

-

Enhancing Endogenous Antioxidant Defenses: It boosts the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[1]

-

Inhibiting Apoptosis: It modulates the expression of apoptosis-related proteins, specifically by decreasing the pro-apoptotic protein Bax and increasing the anti-apoptotic protein Bcl-2, thereby lowering the Bax/Bcl-2 ratio and preventing caspase activation.[1][5]

Many phenylethanoid glycosides also exert their effects by activating the Nrf2/ARE signaling pathway, a primary regulator of cellular antioxidant responses.[6][7] Activation of Nrf2 leads to the transcription of antioxidant enzymes like heme oxygenase 1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[4][6][7]

Visualized Signaling Pathways and Workflows

Quantitative Data Summary

The neuroprotective and antioxidant effects of this compound (referred to as Isothis compound or ICD in the source) against H₂O₂-induced injury in PC12 cells are summarized below.

Table 1: Effect of this compound on PC12 Cell Viability and Oxidative Stress Markers

| Treatment Group | Concentration | Cell Viability (% of Control) | Intracellular ROS (% of H₂O₂ Group) | MDA Level (% of H₂O₂ Group) |

| Control | - | 100% | N/A | N/A |

| H₂O₂ alone | 200 µM | ~50% | 100% | 100% |

| This compound + H₂O₂ | 10 µg/mL | Increased | Decreased | Decreased |

| This compound + H₂O₂ | 25 µg/mL | Significantly Increased | Significantly Decreased | Significantly Decreased |

| This compound + H₂O₂ | 50 µg/mL | Maximally Increased | Maximally Decreased | Maximally Decreased |

Data is synthesized from qualitative descriptions in the cited literature; specific numerical values may vary between experiments.[1]

Table 2: Effect of this compound on Antioxidant Enzyme Activity

| Treatment Group | SOD Activity (% of H₂O₂ Group) | Catalase Activity (% of H₂O₂ Group) |

| Control | >100% | >100% |

| H₂O₂ alone | 100% | 100% |

| This compound (50 µg/mL) + H₂O₂ | Significantly Increased | Significantly Increased |

Data is synthesized from qualitative descriptions indicating that H₂O₂ treatment reduces enzyme activity, and this compound restores it.[1]

Table 3: Effect of this compound on Apoptotic Protein Ratio

| Treatment Group | Bax/Bcl-2 Ratio |

| Control | Baseline |

| H₂O₂ alone | Significantly Increased |

| This compound (50 µg/mL) + H₂O₂ | Significantly Decreased (near baseline) |

The Bax/Bcl-2 ratio is a key indicator of apoptosis, and this compound was shown to inhibit the increase induced by H₂O₂.[1]

Experimental Protocols

Protocol 1: PC12 Cell Culture and Plating

-

Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3] Maintain cells in a humidified incubator at 37°C with 5% CO₂.[3][8]

-

Plating: Seed PC12 cells into 96-well plates at a density of 1 x 10⁴ cells/well for cell viability assays or into 6-well plates at 4.5 x 10⁵ cells/mL for protein extraction and enzyme activity assays.[3][8]

-

Adherence: Allow cells to adhere and grow for 24 hours before treatment.

Protocol 2: Neuroprotection Assay (H₂O₂-Induced Injury)

-

Pre-treatment: After 24 hours of cell culture, remove the medium and replace it with a fresh medium containing various concentrations of this compound (e.g., 10, 25, 50 µg/mL). Incubate for a specified pre-treatment time (e.g., 2 hours).[8]

-

Induction of Injury: Add H₂O₂ to the wells to a final concentration of 200 µM to induce oxidative stress. Include a control group without H₂O₂ and a group with H₂O₂ alone.

-

Incubation: Incubate the cells for an additional 4-24 hours, depending on the specific endpoint being measured.[3]

Protocol 3: Cell Viability Assessment (MTT Assay)

-

Reagent Preparation: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.[8][9]

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[8][9]

-

Solubilization: Carefully remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[3][8]

-

Measurement: Shake the plate for 10-15 minutes and measure the absorbance at 490 nm or 570 nm using a microplate reader.[8][9] Cell viability is expressed as a percentage of the untreated control group.

Protocol 4: Measurement of Intracellular ROS (DCFH-DA Assay)

-

Cell Preparation: Plate and treat cells in a 96-well plate as described in Protocols 1 and 2.

-

Staining: After treatment, wash the cells twice with PBS. Add 100 µL of DCFH-DA solution (25 µM) to each well and incubate for 30 minutes at 37°C in the dark.[8]

-

Measurement: Wash the cells twice with PBS to remove the excess probe. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

Protocol 5: Western Blot for Bax and Bcl-2

-

Cell Lysis: After treatment in 6-well plates, wash cells with ice-cold PBS and add 100-200 µL of ice-cold RIPA lysis buffer.[10] Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Homogenization: Incubate the lysate on ice for 30 minutes with vortexing. Centrifuge at 16,000 x g for 20 minutes at 4°C.[10]

-

Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA or Bio-Rad DC Protein Assay Kit.[9][11]

-

Sample Preparation: Mix 20 µg of protein from each sample with an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5 minutes.[10]

-

SDS-PAGE: Load the samples onto a 12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins.[10]

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10] Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Visualization: After final washes, apply a chemiluminescent substrate and capture the signal using an imaging system.[10] Analyze band intensity to determine the relative protein expression and calculate the Bax/Bcl-2 ratio.

References

- 1. Antioxidant properties and neuroprotective effects of isothis compound on hydrogen peroxide-induced oxidative injury in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Passage Variation of PC12 Cells Results in Inconsistent Susceptibility to Externally Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Neuroprotective Effects of a New Derivative of Chlojaponilactone B against Oxidative Damaged Induced by Hydrogen Peroxide in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective Effects of Rhamnosyl Icariside II in 6-OHDA-Treated PC12 Cells and Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effects of Four Phenylethanoid Glycosides on H₂O₂-Induced Apoptosis on PC12 Cells via the Nrf2/ARE Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective Effects of Four Phenylethanoid Glycosides on H2O2-Induced Apoptosis on PC12 Cells via the Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cellmolbiol.org [cellmolbiol.org]

- 9. Cell viability and dopamine secretion of 6-hydroxydopamine-treated PC12 cells co-cultured with bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-rad.com [bio-rad.com]

- 11. Differentiating PC12 cells to evaluate neurite densities through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Campneoside II Inhibition of the Complement System

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the inflammatory process. However, dysregulation of the complement cascade is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases. Consequently, the identification and characterization of novel complement inhibitors are of significant therapeutic interest.

Campneoside II is a phenylethanoid glycoside with potential anti-inflammatory and immunomodulatory properties. Its structural similarity to known anti-inflammatory compounds, such as acteoside (verbascoside), suggests that it may also exert inhibitory effects on the complement system.[1][2][3][4][5] These application notes provide a comprehensive guide for researchers to investigate the complement-inhibiting activity of this compound, utilizing established in vitro assays.

Key Concepts of Complement Activation

The complement system is activated through three primary pathways: the classical, alternative, and lectin pathways. All three pathways converge at the cleavage of complement component C3 to form C3a and C3b, leading to the formation of the C5 convertase. The C5 convertase then cleaves C5 into C5a and C5b, initiating the assembly of the membrane attack complex (MAC), which ultimately leads to cell lysis.

Potential Targets for this compound Inhibition

Based on its purported anti-inflammatory properties, this compound may inhibit the complement system at several key stages:

-

Inhibition of C3/C5 Convertases: These enzymatic complexes are central to the amplification of the complement cascade.[6][7][8][9][10][11]

-

Downregulation of the Classical, Alternative, or Lectin Pathways: Inhibition may occur at the initial stages of pathway activation.

-

Prevention of Membrane Attack Complex (MAC) Formation: this compound might interfere with the assembly of the terminal lytic components.[12][13][14]

Experimental Protocols

Detailed methodologies for assessing the inhibitory potential of this compound on the complement system are provided below.

Hemolytic Assays for Overall Complement Pathway Inhibition

Hemolytic assays are functional screens to measure the total activity of the classical and alternative complement pathways. Inhibition of erythrocyte lysis indicates an inhibitory effect of the test compound.

a. Classical Pathway (CP) Hemolytic Assay (CH50)

This assay measures the ability of a serum sample to lyse antibody-sensitized sheep erythrocytes.

Materials:

-

Sheep red blood cells (SRBCs)

-

Rabbit anti-sheep RBC IgM antibody (hemolysin)

-

Normal Human Serum (NHS) as a source of complement

-

This compound (various concentrations)

-

Gelatin Veronal Buffer with Ca2+ and Mg2+ (GVB++)

-

Spectrophotometer

Protocol:

-

Sensitization of SRBCs: Wash SRBCs with GVB++ and sensitize them with an optimal concentration of hemolysin for 30 minutes at 37°C.

-

Incubation: In a 96-well plate, add NHS (pre-titered to give submaximal lysis), varying concentrations of this compound (or vehicle control), and sensitized SRBCs.

-

Lysis: Incubate the plate at 37°C for 60 minutes to allow for complement-mediated lysis.

-

Quantification: Centrifuge the plate and measure the absorbance of the supernatant at 415 nm to quantify hemoglobin release.

-

Data Analysis: Calculate the percentage of hemolysis for each concentration of this compound compared to the control. Determine the IC50 value.

b. Alternative Pathway (AP) Hemolytic Assay (AH50)

This assay measures the ability of a serum sample to lyse unsensitized rabbit erythrocytes in a buffer that selectively allows for alternative pathway activation.

Materials:

-

Rabbit red blood cells (RaRBCs)

-

Normal Human Serum (NHS)

-

This compound (various concentrations)

-

Gelatin Veronal Buffer with Mg2+ and EGTA (GVB/Mg-EGTA)

-

Spectrophotometer

Protocol:

-

Preparation of RaRBCs: Wash RaRBCs with GVB/Mg-EGTA.

-

Incubation: In a 96-well plate, add NHS (pre-titered), varying concentrations of this compound (or vehicle control), and washed RaRBCs.

-

Lysis: Incubate the plate at 37°C for 60 minutes.

-

Quantification: Centrifuge the plate and measure the absorbance of the supernatant at 415 nm.

-

Data Analysis: Calculate the percentage of hemolysis and determine the IC50 value for this compound.

Enzyme-Linked Immunosorbent Assay (ELISA) for Pathway-Specific Inhibition

ELISAs can be used to measure the deposition of specific complement activation products (e.g., C3b, C4b, C5b-9) on a coated surface, providing insight into which pathway is being inhibited.

a. Classical Pathway ELISA

Materials:

-

Microtiter plates coated with human aggregated IgG or IgM

-

Normal Human Serum (NHS)

-

This compound (various concentrations)

-

Antibodies against human C3b, C4b, or C5b-9

-

HRP-conjugated secondary antibody

-

Substrate solution (e.g., TMB)

-

Plate reader

Protocol:

-

Coating: Coat microtiter plates with human aggregated IgG or IgM overnight at 4°C.

-

Blocking: Block the plates with a suitable blocking buffer.

-

Incubation: Add NHS (diluted) pre-incubated with various concentrations of this compound to the wells and incubate for 60 minutes at 37°C.

-

Detection: Wash the plates and add primary antibodies against C3b, C4b, or C5b-9. Follow with an HRP-conjugated secondary antibody and substrate.

-

Measurement: Read the absorbance at the appropriate wavelength.

-

Analysis: Determine the effect of this compound on the deposition of complement components.

b. Alternative Pathway ELISA

Materials:

-

Microtiter plates coated with Zymosan or LPS from E. coli

-

Normal Human Serum (NHS)

-

This compound (various concentrations)

-

Antibodies against human C3b or C5b-9

-

HRP-conjugated secondary antibody

-

Substrate solution

-

Plate reader

Protocol:

-

Coating: Coat plates with Zymosan or LPS.

-

Blocking: Block the plates.

-

Incubation: Add NHS (diluted in a buffer that supports the alternative pathway) pre-incubated with this compound. Incubate for 60 minutes at 37°C.

-

Detection: Detect deposited C3b or C5b-9 using specific antibodies.

-

Measurement and Analysis: Measure absorbance and determine the inhibitory effect of this compound.

c. Lectin Pathway ELISA

Materials:

-

Microtiter plates coated with mannan

-

Normal Human Serum (NHS)

-

This compound (various concentrations)

-

Antibodies against human C4b or C5b-9

-

HRP-conjugated secondary antibody

-

Substrate solution

-

Plate reader

Protocol:

-

Coating: Coat plates with mannan.

-

Blocking: Block the plates.

-

Incubation: Add NHS (diluted) pre-incubated with this compound. Incubate for 60 minutes at 37°C.

-

Detection: Detect deposited C4b or C5b-9.

-

Measurement and Analysis: Measure absorbance and determine the inhibitory effect.

C3 and C5 Convertase Activity Assays

These assays directly measure the enzymatic activity of the C3 and C5 convertases.

Protocol Outline:

-

Assemble Convertases: Form classical pathway (C4b2a) or alternative pathway (C3bBb) convertases on a solid phase (e.g., sensitized erythrocytes or coated beads).

-

Incubation with Substrate: Add purified C3 or C5 as a substrate in the presence or absence of this compound.

-

Quantify Cleavage Products: Measure the generation of C3a or C5a using specific ELISA kits.

-

Analysis: Determine the effect of this compound on the enzymatic activity of the convertases.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison of IC50 values and percentage inhibition across different assays.

Table 1: Inhibitory Effect of this compound on Complement Pathway Activity

| Assay | Outcome Measured | IC50 (µM) of this compound | Maximum Inhibition (%) |

| CH50 Hemolytic Assay | Erythrocyte Lysis | ||

| AH50 Hemolytic Assay | Erythrocyte Lysis | ||

| CP ELISA | C5b-9 Deposition | ||

| AP ELISA | C5b-9 Deposition | ||

| LP ELISA | C5b-9 Deposition |

Table 2: Effect of this compound on Convertase Activity

| Convertase | Substrate | Product Measured | % Inhibition by this compound (at concentration X) |

| Classical C3 (C4b2a) | C3 | C3a | |

| Alternative C3 (C3bBb) | C3 | C3a | |

| Classical C5 | C5 | C5a | |

| Alternative C5 | C5 | C5a |

Visualizations

Caption: Overview of the three complement activation pathways.

Caption: General workflow for hemolytic complement assays.

Caption: Step-by-step ELISA workflow for complement inhibition.

Conclusion

These application notes provide a robust framework for the initial characterization of this compound as a potential inhibitor of the complement system. The combination of hemolytic and ELISA-based assays will allow for a comprehensive evaluation of its effects on the classical, alternative, and lectin pathways. Further investigation into its impact on C3 and C5 convertase activity will help to elucidate its precise mechanism of action. The data generated from these protocols will be valuable for researchers in the fields of immunology and drug discovery, providing a foundation for the potential development of this compound as a therapeutic agent for complement-mediated diseases.

References

- 1. Multifaceted Biological Properties of Verbascoside/Acteoside: Antimicrobial, Cytotoxic, Anti-Inflammatory, and Immunomodulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acteoside inhibits inflammatory response via JAK/STAT signaling pathway in osteoarthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acteoside and isoacteoside alleviate renal dysfunction and inflammation in lipopolysaccharide-induced acute kidney injuries through inhibition of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Acteoside attenuates RSV-induced lung injury by suppressing necroptosis and regulating metabolism [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Functional Characterization of Alternative and Classical Pathway C3/C5 Convertase Activity and Inhibition Using Purified Models [frontiersin.org]

- 7. Functional Analyses of Complement Convertases Using C3 and C5-Depleted Sera | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Structure and function of complement C5 convertase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. C5 convertase of the alternative complement pathway: covalent linkage between two C3b molecules within the trimolecular complex enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Functional Characterization of Alternative and Classical Pathway C3/C5 Convertase Activity and Inhibition Using Purified Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Complement membrane attack complex - Wikipedia [en.wikipedia.org]

- 13. Membrane Attack Complex Introduction - Creative Biolabs [creative-biolabs.com]

- 14. Structural basis of complement membrane attack complex formation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Campneoside II using HPLC-UV

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Campneoside II, a significant phenylpropanoid glycoside found in various medicinal plants. The described method is suitable for the analysis of this compound in raw plant materials and extracts, offering high precision, accuracy, and sensitivity. This protocol is intended for researchers, scientists, and professionals in the fields of natural product chemistry, quality control, and drug development.

Introduction

This compound is a phenylethanoid glycoside that has been isolated from several plant species. As a member of this class of compounds, it is recognized for its potential biological activities. The accurate quantification of this compound is essential for the standardization of herbal extracts, pharmacokinetic studies, and ensuring the quality and consistency of raw materials. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector provides a straightforward and effective technique for this purpose, leveraging the strong UV absorbance of the phenylpropanoid structure. This document provides a comprehensive protocol for the quantification of this compound, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, deionized and filtered)

-

Formic acid (ACS grade)

-

Plant material or extract containing this compound

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The chromatographic separation is achieved using a reversed-phase C18 column.

Table 1: HPLC-UV Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |

| Mobile Phase B | Acetonitrile |